molecular formula C24H16N2OS2 B11968312 5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11968312
M. Wt: 412.5 g/mol
InChI Key: YVFDXGLCZMLZNP-UHFFFAOYSA-N
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Description

5-(1,1’-BIPHENYL)-4-YL-3-PH-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1’-BIPHENYL)-4-YL-3-PH-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(1,1’-BIPHENYL)-4-YL-3-PH-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5-(1,1’-BIPHENYL)-4-YL-3-PH-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1’-BIPHENYL)-4-YL-3-PH-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Biphenyl Derivatives: Compounds with biphenyl groups attached to different heterocyclic cores.

Uniqueness

The uniqueness of 5-(1,1’-BIPHENYL)-4-YL-3-PH-2-THIOXO-2,3-DIHYDROTHIENO(2,3-D)PYRIMIDIN-4(1H)-ONE lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C24H16N2OS2

Molecular Weight

412.5 g/mol

IUPAC Name

3-phenyl-5-(4-phenylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H16N2OS2/c27-23-21-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-29-22(21)25-24(28)26(23)19-9-5-2-6-10-19/h1-15H,(H,25,28)

InChI Key

YVFDXGLCZMLZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C(=S)N4)C5=CC=CC=C5

Origin of Product

United States

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